molecular formula C15H17NO B14706857 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 21785-47-7

2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B14706857
CAS No.: 21785-47-7
M. Wt: 227.30 g/mol
InChI Key: IMGIYQQMQVQLIN-UHFFFAOYSA-N
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Description

2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the hydrogenation of carbazole derivatives. The process generally includes dissolving the carbazole in an alcohol or ester solvent, followed by hydrogenation using a suitable catalyst such as palladium or platinum. The reaction is usually carried out at room temperature to 80°C under atmospheric or low pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-4,5-dione, while reduction can produce various hydro derivatives.

Scientific Research Applications

2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors more effectively.

Properties

CAS No.

21785-47-7

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2,2,9-trimethyl-1,3-dihydrocarbazol-4-one

InChI

InChI=1S/C15H17NO/c1-15(2)8-12-14(13(17)9-15)10-6-4-5-7-11(10)16(12)3/h4-7H,8-9H2,1-3H3

InChI Key

IMGIYQQMQVQLIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2C)C

Origin of Product

United States

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